8-Bromo-2-iodo-4-(trifluoromethyl)quinoline
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Overview
Description
8-Bromo-2-iodo-4-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to the quinoline ring. The molecular formula of this compound is C10H4BrF3IN, and it has a molecular weight of approximately 401.95 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline typically involves the halogenation of quinoline derivatives. One common method is the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoro acetoacetate, followed by bromination and iodination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-iodo-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithiums and organomagnesiums are commonly used.
Cross-Coupling: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted quinolines with different functional groups .
Scientific Research Applications
8-Bromo-2-iodo-4-(trifluoromethyl)quinoline has several applications in scientific research:
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antibacterial agents.
Medicine: Research is ongoing to explore its potential as an antineoplastic and antiviral agent.
Industry: It is used in the development of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-Bromo-2-iodo-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . Additionally, its unique structure allows it to interact with cellular membranes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Bromo-2-iodo-4-(trifluoromethyl)quinoline is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties compared to other quinoline derivatives. The trifluoromethyl group enhances its biological activity and stability .
Properties
Molecular Formula |
C10H4BrF3IN |
---|---|
Molecular Weight |
401.95 g/mol |
IUPAC Name |
8-bromo-2-iodo-4-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H4BrF3IN/c11-7-3-1-2-5-6(10(12,13)14)4-8(15)16-9(5)7/h1-4H |
InChI Key |
FYJLWFBVBOVOKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2C(F)(F)F)I |
Origin of Product |
United States |
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